molecular formula C25H24N2O B11558621 (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11558621
M. Wt: 368.5 g/mol
InChI Key: JQRHIAJQKBGRFJ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C25H24N2O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21-23(19-12-8-17(2)9-13-19)22(15-26)25(27)28-24(20)21/h6-14,23H,3-5,27H2,1-2H3/b20-14+

InChI Key

JQRHIAJQKBGRFJ-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCCC3=C2OC(=C(C3C4=CC=C(C=C4)C)C#N)N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)C)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.